![molecular formula C14H16N4O B5639383 1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B5639383.png)
1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-3,4-dihydroquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar triazole and isoquinoline derivatives often involves cyclization reactions, starting from hydrazine derivatives and acetic or formic acids to create triazoloisoquinolines (G. Sidhu, S. Naqui, D. S. Iyengar, 1966). Moreover, the preparation of 1,2,4-triazoloquinazolinium betaines illustrates the reactivity of 1,2,4-triazole derivatives when subjected to specific conditions, leading to complex heterocyclic structures (Derek L. Crabb et al., 1999).
Molecular Structure Analysis
The molecular structure and vibrational analysis of compounds closely related to 1-[(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)methyl]-3,4-dihydroquinolin-2(1H)-one, such as triazolone derivatives, have been thoroughly studied using quantum chemical calculations and spectroscopic methods (H. Medetalibeyoğlu, H. Yüksek, G. Özdemir, 2019). These studies provide insights into the electronic, structural, and thermodynamic parameters that are crucial for understanding the inherent properties of the compound.
Chemical Reactions and Properties
The reactivity and interconversion of isoquinoline and triazoloisoquinoline derivatives demonstrate the compound's ability to undergo various chemical transformations. These include cyclization, methylation, and nucleophilic substitution, leading to the formation of structurally diverse heterocycles with different substituents (G. Sidhu, S. Naqui, D. S. Iyengar, 1966).
Physical Properties Analysis
The physical properties, such as vibrational frequencies, molecular electrostatic potential, and thermodynamic parameters of closely related molecules, have been determined through computational methods, providing valuable data on the stability and reactivity of the compound (H. Medetalibeyoğlu, H. Yüksek, G. Özdemir, 2019).
Chemical Properties Analysis
The synthesis and structural elucidation of similar compounds reveal their complex chemical behavior and the influence of different substituents on their chemical properties. For example, the preparation and rearrangement of triazoloquinazolinium betaines highlight the compound's versatile chemistry, including potential for various chemical reactions and the formation of novel heterocyclic structures (Derek L. Crabb et al., 1999).
特性
IUPAC Name |
1-[(2,5-dimethyl-1,2,4-triazol-3-yl)methyl]-3,4-dihydroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-10-15-13(17(2)16-10)9-18-12-6-4-3-5-11(12)7-8-14(18)19/h3-6H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXFLPJEQJIOAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)CN2C(=O)CCC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3R*,4R*)-1-[(4-fluoro-3-methylphenyl)acetyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5639304.png)
![1-(2-furoyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B5639310.png)
![N-(4-fluorobenzyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5639318.png)
![2-benzyl-8-[(1-ethyl-2-oxo-1,2-dihydropyridin-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5639333.png)
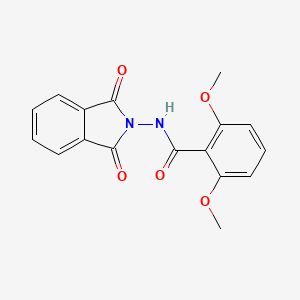
![4-methyl-5-({3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)pyrimidine](/img/structure/B5639337.png)
![2-allyl-6-[(3-quinolinylamino)methyl]phenol](/img/structure/B5639338.png)
![5-acetyl-1'-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5639353.png)

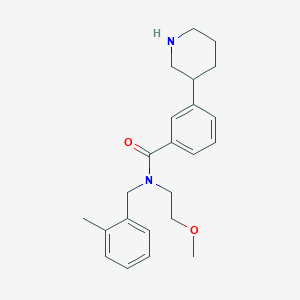
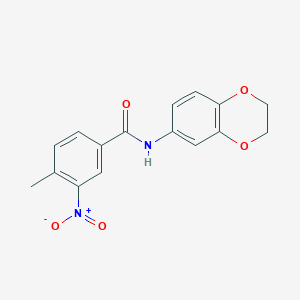
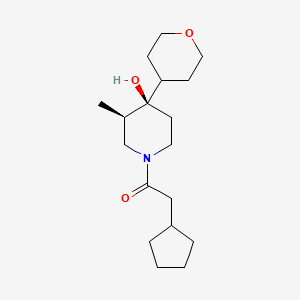
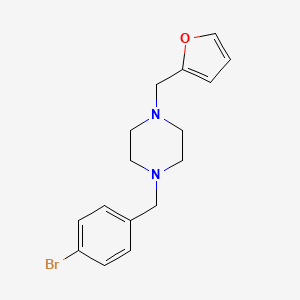
![(3aR*,6aR*)-2-allyl-5-(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5639404.png)